7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine
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Overview
Description
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine: is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . This compound is characterized by a bromine atom attached to a pyridine ring, which is fused with a dioxin ring. It is used primarily in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine typically involves the bromination of a precursor compound, followed by cyclization to form the dioxin ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Oxidized derivatives with additional functional groups such as hydroxyl or carbonyl groups.
Scientific Research Applications
Chemistry: 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds .
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties . It serves as a lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dioxin ring contribute to its binding affinity and specificity . The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various biological effects .
Comparison with Similar Compounds
- 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine
- 7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine
- 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine
Comparison: Compared to its analogs, 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine exhibits unique reactivity due to the presence of the bromine atom, which can participate in various substitution reactions . Its biological activity may also differ, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
7-bromo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-7-3-5-6(4-9-7)11-2-1-10-5/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTYSLDZVTURTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CN=C(C=C2O1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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